17alpha-Dihydroequilin

Übersicht

Beschreibung

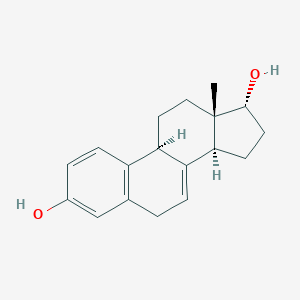

The 17α-metabolite of Equilin. Equilin is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin.

Wissenschaftliche Forschungsanwendungen

17alpha-Dihydroequilin: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen

Hormonersatztherapie (HRT): this compound wird in der Hormonersatztherapie eingesetzt, insbesondere im pharmazeutischen Extrakt aus dem Urin trächtiger Stuten, der als konjugierte Östrogene (Premarin) bekannt ist. Es ist der dritthäufigste Bestandteil in dieser Formulierung und unterstreicht seine Bedeutung in der HRT zur Behandlung von Menopausensymptomen .

Endokrine Forschung: Als ein steroides Östrogen, das natürlicherweise in Pferden vorkommt, ist this compound eng verwandt mit anderen Östrogenen wie Equilin und Equilenin. Es wird in der endokrinen Forschung verwendet, um die östrogene Aktivität und ihre Auswirkungen auf verschiedene biologische Prozesse zu verstehen .

Strukturanalyse und Wirkstoffdesign: Die Kristallstruktur von this compound wurde mit Hilfe von Synchrotron-Röntgenpulverdiffraktionsdaten gelöst und verfeinert. Diese strukturellen Informationen sind entscheidend für das Wirkstoffdesign und das Verständnis der Interaktion der Verbindung mit biologischen Zielstrukturen .

Pharmakokinetische Studien: Forschungen zu 17alpha-Dihydroequilinsulfat haben signifikante Erhöhungen des Sexualhormon-bindenden Globulins (SHBG) gezeigt, was für das Verständnis der Pharmakokinetik und des Verhaltens der Verbindung im Körper wichtig ist .

Veterinärmedizin: Obwohl this compound nicht für die Verabreichung an Menschen oder Tiere außerhalb kontrollierter Bedingungen bestimmt ist, wird seine Rolle in der Veterinärmedizin untersucht, um seine Auswirkungen auf die Gesundheit und das Fortpflanzungssystem von Tieren zu verstehen .

Qualitätskontrolle und Arzneibuchstandards: This compound ist in Arzneibuchstandards aufgeführt, die für die Sicherstellung der Qualität und Konsistenz von Arzneimitteln, die diese Verbindung enthalten, unerlässlich sind .

Wirkmechanismus

Target of Action

17alpha-Dihydroequilin, also known as alpha-Dihydroequilin, Dihydroequilin, or Estra-1,3,5(10),7-tetraene-3,17alpha-diol, is a naturally occurring steroidal estrogen . It primarily targets the Estrogen receptor alpha , a nuclear receptor that is activated by the sex hormone estrogen .

Mode of Action

As an estrogen, this compound binds to and activates the estrogen receptor alpha . This receptor-ligand complex then translocates to the nucleus, where it binds to estrogen response elements in the DNA, leading to a change in the transcription of target genes .

Biochemical Pathways

As an estrogen, it is likely to be involved in various physiological processes regulated by estrogens, such as reproductive development and function, bone health, cardiovascular health, and cognitive function .

Pharmacokinetics

A study on a related compound, 17β-dihydroequilin sulfate, found that it has a metabolic clearance rate (mcr) of 797 ± 90 l/day or 506 ± 60 l/m^2 per day . The compound is also converted to other estrogens, including equilin sulfate (EqS), equilenin sulfate (EqnS), and 17β-dihydroequilenin sulfate (17β-EqnS) .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of other estrogens, given its mechanism of action. These effects can include the regulation of gene expression, cell growth, and differentiation . Specific studies on the effects of this compound are limited .

Action Environment

The action of this compound, like other estrogens, can be influenced by various environmental factors. These can include the presence of other hormones, the concentration of the drug, the expression level of its target receptor, and the individual’s overall health status . .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 17alpha-Dihydroequilin are not fully understood. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG) . The nature of these interactions is complex and involves changes in the levels of these binding globulins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect lipid and lipoprotein levels in postmenopausal women .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biologische Aktivität

Estra-1,3,5(10),7-tetraene-3,17alpha-diol, also known as 17α-dihydroequilin, is a steroid compound that exhibits significant biological activity primarily due to its estrogenic effects. This compound is derived from equilin, a natural estrogen found in horse urine, and it plays a crucial role in various physiological processes through its interaction with estrogen receptors.

- Molecular Formula : C18H22O2

- Molecular Weight : 270.3661 g/mol

- CAS Registry Number : 651-55-8

- IUPAC Name : (9S,13S,14S,17R)-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol

Estra-1,3,5(10),7-tetraene-3,17alpha-diol primarily functions as an estrogen receptor agonist , particularly targeting the estrogen receptor alpha (ERα). This interaction leads to the activation of various biochemical pathways that regulate gene expression and influence cellular processes such as:

- Reproductive Development : It plays a role in the development and function of reproductive tissues.

- Bone Health : It contributes to the maintenance of bone density and prevention of osteoporosis.

- Cardiovascular Health : It has protective effects on cardiovascular function.

- Cognitive Function : It may influence neuroprotection and cognitive processes.

Biological Activities

The biological activities of Estra-1,3,5(10),7-tetraene-3,17alpha-diol are diverse and include:

- Estrogenic Activity : The compound binds to estrogen receptors and mimics the effects of natural estrogens. This property is beneficial in hormone replacement therapies for menopausal women.

- Antioxidant Properties : Some studies suggest that it may exhibit antioxidant effects that can protect cells from oxidative stress.

- Cholesterol-Lowering Effects : Research indicates potential hypocholesterolemic effects which could be advantageous in managing lipid profiles.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Estradiol | Estrogen | Potent estrogenic activity; widely used in therapy. |

| Equilin | Natural estrogen | Found in horse urine; precursor to Estra-1,3,5(10),7-tetraene-3,17alpha-diol. |

| 17beta-Dihydroequilin | Related steroid | Similar structure; differing biological activity profile. |

| Estrone | Estrogen | Less potent than estradiol; involved in menstrual cycle regulation. |

Hormone Replacement Therapy

A study explored the efficacy of Estra-1,3,5(10),7-tetraene-3,17alpha-diol in hormone replacement therapy (HRT). The findings indicated that patients receiving this compound experienced significant improvements in menopausal symptoms compared to those receiving placebo treatments. Additionally, it was associated with favorable changes in bone density markers.

Antioxidant Activity

Research published in MDPI highlighted the antioxidant properties of various steroid compounds including Estra-1,3,5(10),7-tetraene-3,17alpha-diol. The study demonstrated that this compound could reduce oxidative stress markers in vitro when tested on human endothelial cells.

Cholesterol Management

In another investigation focusing on lipid metabolism, Estra-1,3,5(10),7-tetraene-3,17alpha-diol was shown to lower cholesterol levels in animal models. This effect was attributed to its ability to modulate lipid metabolism pathways.

Pharmacokinetics

The pharmacokinetic profile of Estra-1,3,5(10),7-tetraene-3,17alpha-diol has not been extensively characterized; however, related compounds exhibit varied metabolic clearance rates. For instance:

- A related compound showed a metabolic clearance rate (mcr) of 797 ± 90 L/day or 506 ± 60 L/m² per day.

Eigenschaften

IUPAC Name |

(9S,13S,14S,17R)-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLMJANWPUQQTA-SPUZQDLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]1CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873788 | |

| Record name | alpha-Dihydroequilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-55-8 | |

| Record name | α-Dihydroequilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroequilin 17alpha-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Dihydroequilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10),7-tetraene-3,17α-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-DIHYDROEQUILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48P73794OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.